molecular formula C3H2N4S B1280892 2-Azidothiazole CAS No. 58822-97-2

2-Azidothiazole

Cat. No. B1280892
CAS RN: 58822-97-2
M. Wt: 126.14 g/mol
InChI Key: CFWLDMPZIUKHAC-UHFFFAOYSA-N
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Description

2-Azidothiazole is a compound that serves as a precursor for various chemical reactions, particularly in the synthesis of 1,2,3-triazoles. It is a part of the azidothiazole family, which are heteroarenes known for their high nitrogen content and potential utility in various chemical transformations . The azido group in these compounds is a versatile functional group that can participate in a variety of chemical reactions, including click chemistry to form triazole rings .

Synthesis Analysis

The synthesis of 2-azidothiazole derivatives can be achieved through the diazotization of 2-aminothiazoles followed by a reaction with sodium azide . The conditions for diazotization are carefully selected based on the nature of the substituents present in the thiazoles. This method provides a straightforward approach to obtaining 2-azidothiazole derivatives, which can then be used in further chemical synthesis, such as base-catalyzed condensation reactions to yield new triazole-containing compounds .

Molecular Structure Analysis

The molecular structure of 2-azidothiazole and its derivatives is characterized by the presence of the azido functional group attached to the thiazole ring. The azido group is known for its reactivity and can undergo transformation into various other functional groups. In the case of 2,5,2'-triazido-1,1'-azo-1,3,4-triazole, X-ray diffraction studies have shown that there is a strong delocalization of the azo π bond, indicating the presence of extended conjugation within the molecule .

Chemical Reactions Analysis

2-Azidothiazole derivatives are reactive intermediates that can participate in click chemistry reactions to form 1,2,3-triazoles, which are structures of interest due to their potential biological activity . The azido group can also be involved in azide-alkyne cycloaddition reactions, which are a cornerstone of click chemistry, to yield NH-1,2,3-triazoles . Additionally, the azido group can undergo azide-tetrazole equilibrium, which is a process that can be influenced by solvent effects and is initiated by a π-atomic orbital overlap .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azidothiazole derivatives are influenced by their high nitrogen content. These compounds often exhibit high thermal sensitivity and can be highly energetic . The thermal decomposition of azido-1,2,4-triazoles, for example, has been studied both theoretically and experimentally to understand their kinetic behavior and potential as energetic materials . The azido group itself is associated with endothermic behavior and extreme sensitivity, which can be both a challenge and an advantage in the synthesis and handling of these compounds .

Scientific Research Applications

Synthesis of Triazole Precursors

2-Azidothiazole derivatives, synthesized through diazotization of 2-aminothiazoles and reaction with sodium azide, have been studied for their potential in base-catalysed condensation reactions. This process yields new 1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acids, indicating a significant role in the synthesis of triazole precursors (Pokhodylo et al., 2010).

Medicinal Chemistry Applications

The 2-aminothiazole core, related to 2-azidothiazole, is an active pharmacophore in medicinal chemistry and drug discovery. It's a part of many marketed drugs and has recently been explored for therapeutic areas like anticancer, antitumor, antidiabetic, and anticonvulsant activities (Das et al., 2016).

Azido-tetrazole Equilibrium Study

Research into the azido-tetrazole equilibrium in 2-azidothiazole systems has enhanced understanding of factors governing ring closure isomerization. This theoretical investigation aids in comprehending the structural parameters leading to the formation of tetrazoles from azidothiazoles (Abu-eittah et al., 2009).

HIV Treatment Innovations

Studies on 3'-azidothymidine, related to 2-azidothiazole, have led to the development of potent inhibitors against HIV-1. This represents a significant advancement in antiviral drug development, showcasing the potential of azidothiazole derivatives in creating effective HIV treatments (Sirivolu et al., 2013).

Future Directions

The future directions for research on 2-Azidothiazole could include further investigation of its synthesis, chemical reactions, and biological activities. For instance, its potential as an anticancer agent could be explored further . Additionally, the development of novel 2-Azidothiazole derivatives with improved therapeutic properties could be a promising area of research.

properties

IUPAC Name

2-azido-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4S/c4-7-6-3-5-1-2-8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWLDMPZIUKHAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479701
Record name 2-Azidothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azidothiazole

CAS RN

58822-97-2
Record name 2-Azidothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azido-1,3-thiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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